molecular formula C19H16N4O B2752596 1-(Naphthalen-1-ylmethyl)-3-(pyrazolo[1,5-a]pyridin-5-yl)urea CAS No. 2034339-08-5

1-(Naphthalen-1-ylmethyl)-3-(pyrazolo[1,5-a]pyridin-5-yl)urea

Cat. No.: B2752596
CAS No.: 2034339-08-5
M. Wt: 316.364
InChI Key: ZDDRUAOQDACCKY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-(Naphthalen-1-ylmethyl)-3-(pyrazolo[1,5-a]pyridin-5-yl)urea is a compound that belongs to the class of aromatic heterocycles. This compound is characterized by the presence of a naphthalene ring and a pyrazolo[1,5-a]pyridine moiety, connected through a urea linkage. The unique structure of this compound makes it an interesting subject for various scientific research applications, including chemistry, biology, medicine, and industry.

Preparation Methods

The synthesis of 1-(Naphthalen-1-ylmethyl)-3-(pyrazolo[1,5-a]pyridin-5-yl)urea typically involves multiple steps, starting from readily available starting materialsThe reaction conditions often include the use of specific catalysts, solvents, and temperature control to ensure the desired product yield and purity .

Chemical Reactions Analysis

1-(Naphthalen-1-ylmethyl)-3-(pyrazolo[1,5-a]pyridin-5-yl)urea undergoes various types of chemical reactions, including:

    Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of oxidized derivatives.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in reduced forms of the compound.

    Substitution: The compound can undergo substitution reactions, where specific functional groups are replaced by other groups. Common reagents for these reactions include halogens, alkylating agents, and nucleophiles.

    Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. .

Scientific Research Applications

1-(Naphthalen-1-ylmethyl)-3-(pyrazolo[1,5-a]pyridin-5-yl)urea has a wide range of scientific research applications:

    Chemistry: The compound is used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.

    Biology: It is studied for its potential biological activities, including enzyme inhibition and receptor binding.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the areas of anti-cancer and anti-inflammatory treatments.

    Industry: The compound is used in the development of new materials, such as optoelectronic devices and sensors

Comparison with Similar Compounds

1-(Naphthalen-1-ylmethyl)-3-(pyrazolo[1,5-a]pyridin-5-yl)urea can be compared with other similar compounds, such as:

The uniqueness of this compound lies in its specific combination of structural features, which confer distinct chemical reactivity and biological activity.

Properties

IUPAC Name

1-(naphthalen-1-ylmethyl)-3-pyrazolo[1,5-a]pyridin-5-ylurea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H16N4O/c24-19(22-16-9-11-23-17(12-16)8-10-21-23)20-13-15-6-3-5-14-4-1-2-7-18(14)15/h1-12H,13H2,(H2,20,22,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZDDRUAOQDACCKY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C=CC=C2CNC(=O)NC3=CC4=CC=NN4C=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H16N4O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

316.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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